![B1192062 Denintuzumab mafodotin](/img/structure/B1192062.png)
Denintuzumab mafodotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ABBV-221 is an intravenously-administered agent capable of modulating the activity of epidermal growth factor receptor (EGFR), with potential antineoplastic activity.
Scientific Research Applications
Antibody-Drug Conjugate Composition and Target
Denintuzumab mafodotin is an antibody-drug conjugate (ADC) composed of a humanized anti-CD19 monoclonal antibody attached to monomethyl auristatin F, a microtubule-disrupting agent, through a maleimidocaproyl linker. This structure allows it to specifically target CD19, a marker expressed in most B-cell non-Hodgkin lymphoma (NHL) patients (Moskowitz et al., 2015).
Efficacy in B-cell Malignancies
Denintuzumab mafodotin shows promising efficacy in relapsed or refractory B-cell malignancies. In Phase 1 clinical trials, it demonstrated substantial antitumor activity, particularly in heavily pre-treated patients with B-cell NHL. This includes notable objective response rates and complete response rates in different patient subgroups, supporting its potential as a therapeutic option in these cancers (Moskowitz et al., 2015).
Application in Pediatric Acute Lymphoblastic Leukemia
The drug has also been explored for its activity against pediatric acute lymphoblastic leukemia (ALL). In preclinical models of CD19+ pediatric ALL, denintuzumab mafodotin exhibited significant activity, suggesting its potential use in treating this specific pediatric malignancy (Jones et al., 2019).
Immune-Mediated Mechanisms of Action
Denintuzumab mafodotin not only induces apoptosis in targeted cells but also stimulates immune responses. It supports immune-mediated killing of lymphoma cell lines through mechanisms like antibody-dependent cellular cytotoxicity and phagocytosis. This multifunctionality is augmented when combined with CD20 antibodies, enhancing its antitumor activity in non-Hodgkin lymphoma models (Van Epps et al., 2016).
General Mechanism and Cancer Cell Targeting
Denintuzumab mafodotin targets the CD19 antigen on cancer cells. Upon binding and internalization, it releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in CD19-expressing tumor cells. This mechanism is crucial in inhibiting the growth of various cancer cell types (Denintuzumab Mafodotin, 2020).
properties
Product Name |
Denintuzumab mafodotin |
---|---|
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABBV-221; ABBV 221; ABBV221. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.